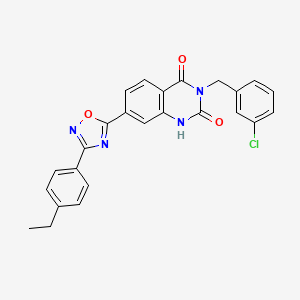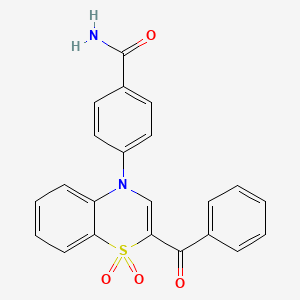
(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[6-(4-BENZYLPIPERIDIN-1-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that features a combination of piperidine, pyridazine, and indole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-BENZYLPIPERIDIN-1-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridazine intermediates, followed by their coupling with the indole moiety.
Preparation of Piperidine Intermediate: The piperidine intermediate can be synthesized by reacting benzyl chloride with piperidine in the presence of a base such as sodium hydroxide.
Preparation of Pyridazine Intermediate: The pyridazine intermediate is prepared by reacting hydrazine with a suitable dicarbonyl compound, such as maleic anhydride, under reflux conditions.
Coupling Reaction: The final step involves coupling the piperidine and pyridazine intermediates with the indole moiety. This can be achieved through a condensation reaction using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反应分析
Types of Reactions
1-[6-(4-BENZYLPIPERIDIN-1-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-[6-(4-BENZYLPIPERIDIN-1-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Biological Research: It is used as a tool compound to study cellular pathways and mechanisms of action.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[6-(4-BENZYLPIPERIDIN-1-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote therapeutic effects.
相似化合物的比较
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine moiety, known for its use in research as a monoamine releasing agent.
Pyridazine Derivatives: Compounds with a pyridazine core, known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
1-[6-(4-BENZYLPIPERIDIN-1-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE is unique due to its combination of piperidine, pyridazine, and indole moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C25H26N4O |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
[6-(4-benzylpiperidin-1-yl)pyridazin-3-yl]-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C25H26N4O/c30-25(29-17-14-21-8-4-5-9-23(21)29)22-10-11-24(27-26-22)28-15-12-20(13-16-28)18-19-6-2-1-3-7-19/h1-11,20H,12-18H2 |
InChI 键 |
MNWRLKRHTLAFKE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)N4CCC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B14974064.png)

![(5-bromofuran-2-yl)[2-(4-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl]methanone](/img/structure/B14974075.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide](/img/structure/B14974081.png)
![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B14974095.png)
![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B14974100.png)

![methyl 4-[1-benzyl-4-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B14974112.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B14974117.png)
![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B14974125.png)

![3-(3-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B14974149.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B14974152.png)
![2-(3,4-Dimethylphenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine](/img/structure/B14974160.png)
